N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds such as imidazo[1,2-a]pyridines has been reported in the literature. For instance, a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Scientific Research Applications
Chemical Synthesis and Structural Analyses
The synthesis of thieno[3,2-b]pyridines and their derivatives, including compounds structurally related to N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide, has been extensively studied. These efforts aim to develop versatile synthetic routes for heterocyclic compounds that have potential applications in medicinal chemistry and material science. For instance, Klemm et al. (1985) detailed synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines, highlighting the chemical versatility of these heterocycles through various reactions including oxidation, nitration, and substitution reactions (Klemm, L., Louris, J. N., Boisvert, W., Higgins, C., & Muchiri, D. (1985)).
Biochemical Applications
Imidazo[1,2-a]pyridine derivatives have been investigated for their biochemical properties, including as ligands for imaging studies and potential therapeutic agents. A study by Hamill et al. (1996) on [11C]L-159,884, a radiolabeled nonpeptide angiotensin II antagonist, exemplifies the application of these derivatives in medical imaging, particularly for angiotensin II, AT1 receptor imaging (Hamill, T., Burns, H., Dannals, R., Mathews, W. B., Musachio, J., Ravert, H., & Naylor, E. M. (1996)).
Molecular Design and Drug Development
Further research into the structural modification of imidazo[1,2-a]pyridine and thienopyridine derivatives for drug development is evident in studies like that by Abdelhamid et al. (1988), which explored the synthesis and reactions of 2-thienoylhydroxamoyl chloride as a precursor to various heterocycles, indicating potential pathways for developing new pharmacologically active compounds (Abdelhamid, A., Khalifa, F. A., & Ghabrial, S. S. (1988)).
Mechanism of Action
Target of Action
It is known that substituted imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, possess a broad spectrum of biological activity . They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity of imidazo[1,2-a]pyridines , it can be inferred that this compound might affect multiple pathways, leading to downstream effects such as antibacterial, antifungal, antiviral, and anti-inflammatory responses.
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (2293 g/mol) , might influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of similar compounds , it can be inferred that this compound might exert antibacterial, antifungal, antiviral, and anti-inflammatory effects, among others.
Properties
IUPAC Name |
N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-8-9-22-16(11-12)20-17(15-3-2-10-27-15)18(22)21-19(24)13-4-6-14(7-5-13)23(25)26/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXJRKOVOFQFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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